molecular formula C14H16BrNO2 B11709566 2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone

2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone

Katalognummer: B11709566
Molekulargewicht: 310.19 g/mol
InChI-Schlüssel: GJGBNIYRWJKXID-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone is a complex organic compound characterized by its unique structure, which includes a bromobenzylidene group, an oxido-lambda~5~-azanyl group, and a methylcyclohexanone core

Vorbereitungsmethoden

The synthesis of 2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzylidene intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable reagent to form the bromobenzylidene intermediate.

    Cyclohexanone derivatization: The cyclohexanone core is modified to introduce the oxido-lambda~5~-azanyl group.

    Coupling reaction: The bromobenzylidene intermediate is then coupled with the modified cyclohexanone to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The oxido-lambda~5~-azanyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The bromobenzylidene group may also contribute to its activity by facilitating binding to target molecules.

Vergleich Mit ähnlichen Verbindungen

2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone can be compared with similar compounds such as:

    2-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    2-[(Z)-(4-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.

    2-[(Z)-(4-methylbenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone: The methyl group may alter the compound’s physical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16BrNO2

Molekulargewicht

310.19 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-(1-methyl-2-oxocyclohexyl)methanimine oxide

InChI

InChI=1S/C14H16BrNO2/c1-14(9-3-2-4-13(14)17)16(18)10-11-5-7-12(15)8-6-11/h5-8,10H,2-4,9H2,1H3/b16-10-

InChI-Schlüssel

GJGBNIYRWJKXID-YBEGLDIGSA-N

Isomerische SMILES

CC1(CCCCC1=O)/[N+](=C/C2=CC=C(C=C2)Br)/[O-]

Kanonische SMILES

CC1(CCCCC1=O)[N+](=CC2=CC=C(C=C2)Br)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.